![molecular formula C12H15N3S2 B2520707 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 873810-48-1](/img/structure/B2520707.png)

5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

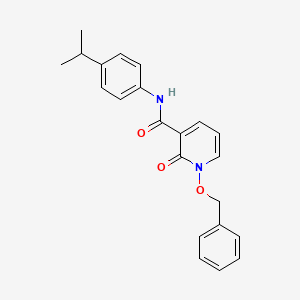

“5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol” is a chemical compound with the CAS Number: 873810-48-1. It has a molecular weight of 265.4 . The IUPAC name for this compound is 5-(2,6-diethylanilino)-1,3,4-thiadiazol-2-yl hydrosulfide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3S2/c1-3-8-6-5-7-9(4-2)10(8)13-11-14-15-12(16)17-11/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

The compound “5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol” has a molecular weight of 265.4 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved information.

Scientific Research Applications

Organic Electronics and Optoelectronics

The unique electronic properties of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol make it an intriguing candidate for organic electronics. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Its electron-rich thiadiazole core contributes to charge transport, while the phenylamino group enhances its optical properties .

Anticancer Agents

Studies have investigated the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a subject of interest for drug development. Researchers explore its cytotoxic effects, mechanisms of action, and potential synergies with other compounds .

Antioxidant Properties

The thiol group in 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol suggests antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigating its radical-scavenging abilities and potential health benefits is an ongoing area of research .

Corrosion Inhibition

Due to its sulfur-containing moiety, this compound has been studied as a corrosion inhibitor for metals. Researchers explore its ability to protect metal surfaces from corrosion in aggressive environments. Understanding its interaction with metal surfaces and its inhibitory mechanisms is essential for practical applications .

Luminescent Materials

The phenylamino-thiadiazole scaffold contributes to the luminescent properties of this compound. Scientists investigate its potential as a luminescent material for sensors, imaging agents, and optoelectronic devices. Its emission properties and stability under various conditions are critical aspects of this research .

Biological Probes and Imaging Agents

Researchers have explored the use of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol as a fluorescent probe for biological studies. Its ability to selectively bind to specific cellular components or biomolecules makes it valuable for imaging applications. Studying its cellular uptake, localization, and photophysical properties is essential .

Safety and Hazards

Mechanism of Action

Target of Action

The compound belongs to the class of organic compounds known as 2-amino-1,3,4-thiadiazoles . These are thiadiazoles with an amino group attached to the 2-position of a 1,3,4-thiadiazole ring

Mode of Action

They have been found to have antibacterial, antifungal, anti-inflammatory, and anticancer activities .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds in the 2-amino-1,3,4-thiadiazoles class can interact with various enzymes and receptors, affecting multiple biochemical pathways .

Pharmacokinetics

The solubility, molecular weight, and other physical-chemical properties can influence its pharmacokinetics .

Result of Action

2-amino-1,3,4-thiadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .

properties

IUPAC Name |

5-(2,6-diethylanilino)-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S2/c1-3-8-6-5-7-9(4-2)10(8)13-11-14-15-12(16)17-11/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXIGOQQXLXSMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=NNC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2520624.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2520626.png)

![3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520627.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520628.png)

![1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B2520635.png)

![Ethyl 4-[(2-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2520636.png)

![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)

![8-fluoro-2-(methylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2520642.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2520645.png)

![4-{1-[4-(Morpholin-4-yl)butyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2520646.png)